molecular formula C50H80N14O14S B1678222 Neurokinin A CAS No. 86933-74-6

Neurokinin A

Cat. No.: B1678222
CAS No.: 86933-74-6
M. Wt: 1133.3 g/mol
InChI Key: HEAUFJZALFKPBA-JPQUDPSNSA-N
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Description

Neurokinin A, formerly known as Substance K, is a member of the tachykinin family of neuropeptide neurotransmitters. Tachykinins are known for their role in nociceptive processing, satiety, and smooth muscle contraction. This compound is produced from the preprotachykinin A gene, which also encodes the neuropeptide substance P. Both this compound and substance P are encoded by the same mRNA, which can be alternatively spliced to produce either compound . This compound is ubiquitous in both the central and peripheral mammalian nervous systems and is involved in reactions to pain and inflammatory responses .

Mechanism of Action

Target of Action

Neurokinin A (NKA), formerly known as Substance K, is a neurologically active peptide translated from the pre-protachykinin gene . It primarily targets the Neurokinin 1 (NK1) and Neurokinin 2 (NK2) receptors . These receptors are part of the tachykinin family of neuropeptide neurotransmitters, which play crucial roles in nociceptive processing, satiety, and smooth muscle contraction .

Mode of Action

NKA interacts with its targets, the NK1 and NK2 receptors, leading to various intracellular changes . NKA preferentially activates the NK2 receptor, which is coupled to Gαq . All three tachykinins, including NKA, are capable of behaving as full agonists at all tachykinin receptor types . The activation of NK2R by NKA is associated with diverse biological responses, such as intestinal motor functions, smooth muscle contraction, inflammation, and asthma .

Biochemical Pathways

The activation of NK1 and NK2 receptors by NKA triggers several intracellular signaling pathways . For instance, the SP-occupied neurokinin-1 receptor is a substrate for phosphorylation by G protein-coupled receptor kinase (GRK). Phosphorylation enhances the interaction of NK1R with β-arrestin, thereby translocating to the plasma membrane and mediating G protein uncoupling and receptor desensitization .

Pharmacokinetics

It’s known that nka is ubiquitous in both the central and peripheral mammalian nervous systems . It’s also known that certain drugs, such as Aprepitant, a selective high-affinity antagonist of human substance P/NK1 receptors, can cross the blood-brain barrier and occupy brain NK1 receptors .

Result of Action

The activation of NK1 and NK2 receptors by NKA leads to various physiological responses. NKA has many excitatory effects on mammalian nervous systems and is also influential on the mammalian inflammatory and pain responses . It’s involved in reactions to pain and the inflammatory responses . Moreover, NKA is a main constituent of sensory neurons innervating the anterior segment of the eye .

Action Environment

The action of NKA can be influenced by various environmental factors. For instance, the presence of other neuropeptides, such as Substance P and Neurokinin B, can affect the binding of NKA to its receptors . Furthermore, the activation of NK2R by NKA is associated with diverse biological responses, which can be influenced by the physiological state of the organism .

Biochemical Analysis

Biochemical Properties

Neurokinin A interacts with various enzymes, proteins, and other biomolecules. It acts via a receptor (the NK-2 receptor) believed to be localized on smooth muscle . This compound controls several signaling pathways by activating the second messenger adenylate cyclase which promotes the synthesis of cyclic adenosine monophosphate cytoplasmic and the activation of protein kinase A .

Cellular Effects

This compound has many effects on various types of cells and cellular processes. It has an inhibitory effect on the formation of myeloid cells . It also has an excitatory effect on mammalian nervous systems and influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the G-protein coupled receptor, ultimately increasing the release of inositol-phosphate and calcium second messengers . This binding interaction with biomolecules leads to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. For example, this compound increased mucosal blood flow maximally by 86% at 25 pmol/kg/min while blood flow of temporal skin increased at all doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It controls several signaling pathways by activating the second messenger adenylate cyclase . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is ubiquitous in both the central and peripheral mammalian nervous systems

Preparation Methods

Synthetic Routes and Reaction Conditions: Neurokinin A is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is optimized for efficiency and yield. The process includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions: Neurokinin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

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Properties

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUFJZALFKPBA-JPQUDPSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N14O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027125
Record name Neurokinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1133.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86933-74-6
Record name Neurokinin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurokinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEUROKININ A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94168F9W1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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